molecular formula C10H12N4O B13482561 3-(6-Amino-1h-indazol-1-yl)propanamide

3-(6-Amino-1h-indazol-1-yl)propanamide

Cat. No.: B13482561
M. Wt: 204.23 g/mol
InChI Key: FGDMFCRJJBEDJD-UHFFFAOYSA-N
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Description

3-(6-Amino-1H-indazol-1-yl)propanamide is a chemical compound with the molecular formula C10H12N4O It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-1H-indazol-1-yl)propanamide typically involves the reaction of 6-aminoindazole with a suitable propanamide derivative. One common method involves the use of hydrazine hydrate and ethanol under reflux conditions to form the indazole core . The reaction conditions often include the use of catalysts such as palladium chloride and bases like cesium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-1H-indazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted indazole derivatives.

Scientific Research Applications

3-(6-Amino-1H-indazol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Amino-1H-indazol-1-yl)propanamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, some indazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Amino-1H-indazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

3-(6-aminoindazol-1-yl)propanamide

InChI

InChI=1S/C10H12N4O/c11-8-2-1-7-6-13-14(9(7)5-8)4-3-10(12)15/h1-2,5-6H,3-4,11H2,(H2,12,15)

InChI Key

FGDMFCRJJBEDJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N(N=C2)CCC(=O)N

Origin of Product

United States

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